6-Chloro-9-methyl-9H-purin-2-amine
Overview
Description
“6-Chloro-9-methyl-9H-purin-2-amine” is a chemical compound with the CAS Number: 3035-73-2 . It has a molecular weight of 163.1799 .
Synthesis Analysis
The synthesis of amines like “6-Chloro-9-methyl-9H-purin-2-amine” can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The InChI code for “6-Chloro-9-methyl-9H-purin-2-amine” is 1S/C7H9N5/c1-8-6-5-7 (10-3-9-6)12 (2)4-11-5/h3-4H,1-2H3, (H,8,9,10) and the InChI key is GRDLXXJSRHDATN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“6-Chloro-9-methyl-9H-purin-2-amine” is a solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Anticancer Research
Purine derivatives, such as “6-Chloro-9-methyl-9H-purin-2-amine”, have been studied for their potential in targeting various cancers . The incorporation of purine rings in synthesized derivatives has resulted in the development of potent anticancer molecules . These compounds have shown significantly enhanced anticancer activities against targeted receptor proteins .
Drug Design and Discovery
The compound could be used in the design and discovery of new drugs . The structure of “6-Chloro-9-methyl-9H-purin-2-amine” allows it to be combined with other heterocyclic compounds to create novel molecules that could potentially address the challenges of drug resistance .
Organic Synthesis
“6-Chloro-9-methyl-9H-purin-2-amine” could be used as an intermediate in organic synthesis . Its unique structure could be leveraged to synthesize other complex organic compounds.
Biological Evaluation
The compound could be used in biological evaluations. For instance, it could be used to test the anti-proliferative activities of novel compounds .
Safety and Hazards
properties
IUPAC Name |
6-chloro-9-methylpurin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3,(H2,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBOWBHHDZWSOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-methyl-9H-purin-2-amine | |
CAS RN |
3035-73-2 | |
Record name | 6-chloro-9-methyl-9H-purin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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